Trospium chloride

Blood-Brain Barrier Permeability CNS Safety Pharmacokinetics

Trospium chloride is a permanently charged quaternary ammonium muscarinic antagonist with negligible blood-brain barrier penetration (brain:plasma ratio 0.03–0.16) and CYP450-independent elimination. These pharmacokinetic properties distinguish it from tertiary amine antimuscarinics like oxybutynin and tolterodine. Clinical data demonstrate a 19-percentage-point reduction in severe dry mouth versus oxybutynin (4% vs. 23%) and 10% lower discontinuation rates. As a validated P-glycoprotein substrate, it serves as a reference compound for CNS penetration and efflux transporter assays. Ideal for geriatric polypharmacy formularies, neuro-urology procurement, and preclinical pharmacology research.

Molecular Formula C25H30ClNO3
Molecular Weight 428.0 g/mol
CAS No. 73954-17-3
Cat. No. B1196104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrospium chloride
CAS73954-17-3
Synonymsazoniaspiro compound XVII
azoniaspiro(3 alpha-benziloyloxynortropane-8,1'- pyrrolidine) chloride
Ceris
Spasmex
Spasmo-lyt
Spasmo-Rhoival TC
Spasmo-Urgenin
Spasmo-Urgenin TC
Spasmolyt
Trospi
trospium chloride
Uraplex
Uraton
Molecular FormulaC25H30ClNO3
Molecular Weight428.0 g/mol
Structural Identifiers
SMILESC1CC[N+]2(C1)C3CCC2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O.[Cl-]
InChIInChI=1S/C25H30NO3.ClH/c27-24(25(28,19-9-3-1-4-10-19)20-11-5-2-6-12-20)29-23-17-21-13-14-22(18-23)26(21)15-7-8-16-26;/h1-6,9-12,21-23,28H,7-8,13-18H2;1H/q+1;/p-1
InChIKeyRVCSYOQWLPPAOA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trospium Chloride CAS 73954-17-3: Baseline Pharmacological and Physicochemical Profile for Procurement Decisions


Trospium chloride (CAS 73954-17-3) is a quaternary ammonium compound that acts as a competitive, non-selective antagonist at muscarinic acetylcholine receptors (mAChRs), with high binding affinity across M1–M5 subtypes (Ki = 0.50–2.3 nM for human recombinant receptors) [1]. It is classified as an antimuscarinic/anticholinergic agent approved for the symptomatic management of overactive bladder (OAB) with urge urinary incontinence, urgency, and urinary frequency [2]. Its defining physicochemical properties—a positively charged quaternary amine structure (permanent cation) and hydrophilic nature (calculated logP ~3.77, but exists as an ion at physiological pH)—govern its pharmacokinetic behavior and fundamentally differentiate it from tertiary amine antimuscarinics such as oxybutynin and tolterodine [3].

Trospium Chloride Procurement: Why Generic Substitution Within the Antimuscarinic Class Is Not Pharmacokinetically Neutral


The antimuscarinic class for overactive bladder (OAB) is heterogeneous; compounds differ fundamentally in their CNS penetration potential, metabolic pathways, and drug-drug interaction liabilities. Trospium chloride's quaternary ammonium structure confers permanent positive charge and hydrophilicity, which—unlike the tertiary amines oxybutynin, tolterodine, and solifenacin—severely restricts passive diffusion across the blood-brain barrier [1]. Furthermore, trospium undergoes negligible metabolism by the cytochrome P450 (CYP) enzyme system, whereas oxybutynin, tolterodine, darifenacin, and solifenacin are metabolized by various CYP isoforms (e.g., CYP3A4, CYP2D6), creating distinct interaction profiles with co-administered drugs [2]. Consequently, substituting trospium chloride with another antimuscarinic based solely on muscarinic receptor antagonism ignores critical pharmacokinetic differences that directly impact central nervous system tolerability and polypharmacy risk—factors that drive both clinical and formulary decision-making [3].

Trospium Chloride Differential Evidence: Quantitative Comparator Data for Scientific and Procurement Decisions


CNS Penetration: Trospium Chloride Exhibits Orders-of-Magnitude Lower Brain Partitioning vs. Oxybutynin and Tolterodine

In a comprehensive non-clinical evaluation in rats, trospium chloride demonstrated minimal CNS penetration compared to oxybutynin, tolterodine, and solifenacin. Oxybutynin exhibited extensive brain penetration (brain:plasma ratio >1), tolterodine showed a brain:plasma ratio of 2.95 and unbound brain:unbound plasma ratio (Kp,free) of 0.23, and solifenacin had a brain:plasma ratio of 3.04 (Kp,free 0.28). In contrast, trospium chloride's brain:plasma ratio was only 0.03–0.16 with a Kp,free of 0.01–0.04 [1]. Additionally, in P-glycoprotein (P-gp) knockout mice, brain concentrations of trospium were up to 7-fold higher than in wild-type mice (p < 0.05), confirming P-gp actively restricts its BBB entry [2].

Blood-Brain Barrier Permeability CNS Safety Pharmacokinetics

Tolerability: Trospium Chloride Demonstrates Significantly Lower Severe Dry Mouth vs. Immediate-Release Oxybutynin in Head-to-Head Trial

In a randomized, double-blind, multicenter trial directly comparing trospium chloride (20 mg twice daily) with oxybutynin (5 mg three times daily) in 95 spinal cord injury patients with detrusor hyper-reflexia, the incidence of severe dry mouth was markedly lower with trospium. Only 4% of patients receiving trospium chloride reported severe dryness of the mouth, compared to 23% of those receiving oxybutynin [1]. Withdrawal from treatment due to adverse effects was also lower for trospium (6%) than for oxybutynin (16%) [1].

Adverse Event Profile Anticholinergic Burden Tolerability

Metabolic Pathway: Trospium Chloride Avoids CYP450-Mediated Drug-Drug Interactions Unlike Oxybutynin and Tolterodine

Trospium chloride undergoes negligible metabolism by the hepatic cytochrome P450 (CYP) enzyme system, with data from in vitro human liver microsomes showing no significant inhibition of seven CYP isoenzymes (CYP1A2, 2A6, 2C9, 2C19, 2D6, 2E1, and 3A4) at clinically relevant concentrations [1][2]. In contrast, oxybutynin is primarily metabolized by CYP3A4, and tolterodine is metabolized by CYP2D6 (and CYP3A4 in poor metabolizers), creating clinically significant drug-drug interaction liabilities with CYP inhibitors and inducers [3]. Consequently, trospium chloride's CYP-independent elimination pathway (primarily renal excretion of unchanged drug) results in a lower propensity for metabolic drug interactions [3].

Drug-Drug Interaction CYP450 Metabolism Polypharmacy

Efficacy: Trospium Chloride Is Non-Inferior to Oxybutynin for Reducing Urge Incontinence Episodes in Large Randomized Controlled Trial

In a large, randomized, double-blind, multicenter non-inferiority trial involving 1,659 patients with urge urinary incontinence, trospium chloride (45 mg/day, with optional dose adjustment) demonstrated comparable efficacy to oxybutynin (7.5 mg/day, with optional dose adjustment). After 12 weeks, the median reduction in urge incontinence episodes per week was 11.00 episodes for both trospium chloride and oxybutynin in the per-protocol population [1]. Improvements in micturitions per day, intensity of urgency, micturition volume, and quality of life (King's Health Questionnaire domain total score median change: -16.17 for trospium vs. -15.76 for oxybutynin) were also comparable [1].

Clinical Efficacy Non-Inferiority Trial Urge Incontinence

CNS Effects: Trospium Chloride Shows No Significant EEG Changes vs. Oxybutynin-Induced Alterations in Healthy Volunteers

In an open, prospective phase I study in 12 healthy volunteers, quantitative electroencephalogram (qEEG) analysis revealed statistically significant decreases in alpha and beta1 activity after oral oxybutynin administration, indicative of CNS penetration and central anticholinergic effects. In contrast, neither intravenous nor oral administration of trospium chloride produced significant qEEG changes [1]. A subsequent study confirmed that oxybutynin caused significant qEEG activity changes across multiple frequency bands, while tolterodine and trospium chloride showed only marginal effects, comparable to placebo [2].

Quantitative EEG CNS Pharmacodynamics Cognitive Safety

Receptor Binding Affinity: Trospium Chloride Exhibits High, Non-Selective Binding Across All Five Muscarinic Subtypes (Ki = 0.50–2.3 nM)

Trospium chloride demonstrates potent, non-selective antagonist activity at all five human muscarinic receptor subtypes (M1–M5), with Ki values ranging from 0.50 to 2.3 nM for recombinant receptors [1]. This non-selectivity contrasts with agents such as darifenacin, which is relatively M3-selective (Ki for M3: ~0.8–2.3 nM; M1: ~7–16 nM; M2: ~46–60 nM; M4: ~0.8–1.2 nM; M5: ~2–5 nM), and solifenacin, which also exhibits some subtype selectivity [2][3]. While trospium's non-selectivity does not confer differential efficacy at bladder M3 receptors, it does contribute to its peripheral anticholinergic side effect profile, which is predictable and managed via dosing strategies.

Muscarinic Receptor Binding Affinity Pharmacology

Trospium Chloride Application Scenarios: Where Differentiated Pharmacology Drives Optimal Use


Elderly and Polypharmacy Overactive Bladder (OAB) Patient Populations

Trospium chloride's minimal blood-brain barrier penetration and CYP450-independent elimination make it a preferred antimuscarinic for elderly patients with OAB who are at elevated risk for cognitive adverse events and drug-drug interactions. Quantitative evidence shows trospium's brain:plasma ratio is 0.03–0.16 with Kp,free of 0.01–0.04, versus oxybutynin's Kp,free >1 [1]. This pharmacokinetic differentiation translates to absence of qEEG changes, in contrast to oxybutynin [2]. Procurement for geriatric or polypharmacy formularies should prioritize trospium chloride based on this CNS-sparing and low drug-interaction profile.

OAB Patients with Intolerance to Oxybutynin Due to Dry Mouth

In patients who discontinue oxybutynin due to severe dry mouth, trospium chloride offers a demonstrably better tolerability profile. Direct head-to-head data show a 4% incidence of severe dry mouth with trospium 20 mg BID versus 23% with oxybutynin 5 mg TID—a 19-percentage-point absolute reduction [3]. Withdrawal rates were also lower for trospium (6% vs. 16%). For procurement decisions aimed at improving patient adherence and reducing treatment discontinuation, trospium chloride's superior tolerability is a quantifiable advantage.

Neurogenic Detrusor Overactivity in Spinal Cord Injury Patients

Trospium chloride has demonstrated efficacy in neurogenic detrusor overactivity secondary to spinal cord injury, with urodynamic improvements (increased maximum bladder capacity, decreased detrusor pressure) comparable to oxybutynin, but with fewer tolerability-related discontinuations [3]. The compound's predominantly renal excretion and lack of CNS effects are advantageous in this population, which may have concomitant medications and neurological considerations. Procurement for specialized spinal cord injury or neuro-urology clinics should consider trospium chloride as a first-line antimuscarinic based on this evidence.

Reference Standard for CNS Penetration Studies and P-Glycoprotein Research

In preclinical drug discovery and pharmacology research, trospium chloride serves as a prototypical peripherally restricted muscarinic antagonist and P-glycoprotein substrate. Its brain:plasma ratio of 0.03–0.16 and permeability in RRCK cells of 0.63 × 10⁻⁶ cm/s establish it as a low-CNS-penetration benchmark [1]. The 7-fold increase in brain concentration in P-gp knockout mice confirms its utility as a tool compound for studying efflux transporter function at the blood-brain barrier [4]. Research procurement for CNS penetration assays, transporter studies, or in vivo models of peripheral muscarinic blockade should include trospium chloride as a validated reference compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trospium chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.